molecular formula C9H11NO3 B13833879 1H-Pyrrolizine-1,3(2H)-dione,tetrahydro-2-(1-hydroxyethylidene)-,(7aS)-(9CI)

1H-Pyrrolizine-1,3(2H)-dione,tetrahydro-2-(1-hydroxyethylidene)-,(7aS)-(9CI)

Cat. No.: B13833879
M. Wt: 181.19 g/mol
InChI Key: XVQFPQDFUXBWIJ-YXXZKMSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.

    Tetrahydro-1H-pyrrolizine derivatives: Compounds with variations in the tetrahydro-1H-pyrrolizine core.

Uniqueness

1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) is unique due to its specific structure and the presence of the hydroxyethylidene group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2E,8S)-2-(1-hydroxyethylidene)-5,6,7,8-tetrahydropyrrolizine-1,3-dione

InChI

InChI=1S/C9H11NO3/c1-5(11)7-8(12)6-3-2-4-10(6)9(7)13/h6,11H,2-4H2,1H3/b7-5+/t6-/m0/s1

InChI Key

XVQFPQDFUXBWIJ-YXXZKMSWSA-N

Isomeric SMILES

C/C(=C\1/C(=O)[C@@H]2CCCN2C1=O)/O

Canonical SMILES

CC(=C1C(=O)C2CCCN2C1=O)O

Origin of Product

United States

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